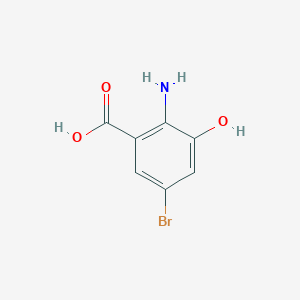
2-Amino-5-bromo-3-hydroxybenzoic Acid
Übersicht
Beschreibung
2-Amino-5-bromo-3-hydroxybenzoic Acid is a brominated derivative of 3-hydroxyanthranilic acid, which is an intermediate in the kynurenine pathway of tryptophan metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-hydroxybenzoic Acid typically involves the bromination of 3-hydroxyanthranilic acid. One common method includes the use of bromine in an aqueous medium under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-bromo-3-hydroxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: 3-hydroxyanthranilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-3-hydroxybenzoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the kynurenine pathway and its potential effects on cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzoic Acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyanthranilic Acid: The non-brominated parent compound.
5-Hydroxyanthranilic Acid: Another hydroxylated derivative with different substitution patterns.
Anthranilic Acid: The basic structure without hydroxyl or bromine substitutions
Uniqueness: 2-Amino-5-bromo-3-hydroxybenzoic Acid is unique due to its specific bromination, which imparts distinct chemical properties and reactivity compared to its non-brominated and differently substituted analogs .
Eigenschaften
Molekularformel |
C7H6BrNO3 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
2-amino-5-bromo-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
InChI-Schlüssel |
DXYNOGDBMHRISU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














